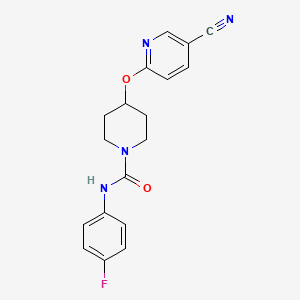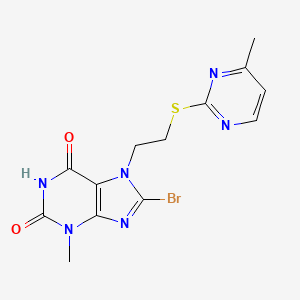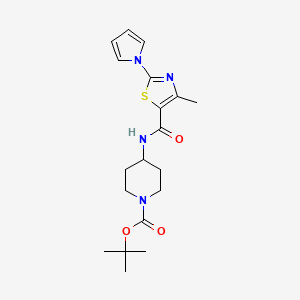
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of conformationally rigid analogues of piperidine carboxamide derivatives is detailed in the first paper. The compounds were synthesized with high stereoselectivity using chloroenamines as intermediates. The introduction of a 4-(4-fluorophenyl)-4-oxobutyl moiety led to derivatives with neuroleptic drug properties, similar to Pipamperone . Although the exact synthesis of the compound is not described, the methodologies used for similar compounds involve multiple steps, including cyclization, halogenation, and palladium-catalyzed cross-coupling reactions, which could be relevant for its synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and NMR spectroscopy. For instance, an X-ray structure analysis was performed for a derivative of Pipamperone, which helped in determining the configuration and conformation of the synthesized compounds . These techniques are crucial for confirming the molecular structure of complex organic compounds, including the one .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, halogenation, and cross-coupling reactions. For example, the synthesis of N-aryl piperazine carboxamide derivatives involved cyclization of bromo-fluorobenzaldehyde and guanidine, followed by halogenation and palladium-catalyzed cross-coupling with boronic acids . These reactions are indicative of the types of chemical transformations that might be used to synthesize the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by spectroscopic methods like LC-MS, NMR, IR, and mass spectrometry, as well as elemental analysis . These methods provide information on the purity, molecular weight, and structural integrity of the compounds. The biological activity of these compounds, such as their affinity to dopamine receptors or their role as tubulin inhibitors, is often evaluated through biological assays and activity profile studies .
Aplicaciones Científicas De Investigación
Non-Linear Optical (NLO) Properties and Anticancer Activity
A study by Jayarajan et al. (2019) discussed the synthesis of related compounds and their potential in non-linear optical (NLO) applications. Additionally, the research explored the anticancer activity of these compounds through molecular docking analyses, indicating potential inhibition of tubulin polymerization.
PET Radioligands for Serotonin 5-HT1A Receptors
García et al. (2014) researched N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, demonstrating their potential as PET radioligands for serotonin 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Inhibitors of Met Kinase Superfamily
Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent inhibitors of the Met kinase superfamily. One analog demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Orexin-1 Receptor Antagonism in Binge Eating
A study by Piccoli et al. (2012) explored the effects of compounds like GSK1059865, a selective orexin-1 receptor antagonist, in a binge eating model in rats. This research highlights the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting potential therapeutic applications (Piccoli et al., 2012).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This ligand showed promise in neurodegenerative diseases like Alzheimer’s disease (Lee et al., 2022).
Synthesis of Cannabinoid Receptor Radiotracers
Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain by positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Microglia in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Tubulin Inhibition in Antiproliferative Agents
Krasavin et al. (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors, indicating potential applications in cancer treatment (Krasavin et al., 2014).
CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research has implications in the development of therapeutics for diseases involving CGRP receptors (Cann et al., 2012).
Propiedades
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-2-4-15(5-3-14)22-18(24)23-9-7-16(8-10-23)25-17-6-1-13(11-20)12-21-17/h1-6,12,16H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMKUKBNFJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)




![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)